Product packaging for 3,7,3'-Trimethoxyflavone(Cat. No.:CAS No. 720675-70-7)

3,7,3'-Trimethoxyflavone

Cat. No.: B494098
CAS No.: 720675-70-7
M. Wt: 312.3g/mol
InChI Key: YUSMIUGOOGKMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,3'-Trimethoxyflavone is a synthetic methoxyflavone provided as a high-purity compound for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Trimethoxyflavones are a class of flavonoids recognized for their diverse and potent biological activities in scientific studies. While research on this specific isomer is emerging, various other trimethoxyflavones have demonstrated significant research value in several areas. Related compounds have shown neuroprotective potential by mitigating amyloid-beta toxicity, a key factor in Alzheimer's disease models, and by modulating GABA and serotonin receptors in memory-impaired mice . Others exhibit anti-inflammatory properties by suppressing the NF-κB signaling pathway and inhibiting pro-inflammatory cytokines like IL-8 and prostaglandin E2 . Furthermore, certain trimethoxyflavones have been investigated for their anti-proliferative and apoptotic effects on cancer cell lines, including breast cancer and leukemia cells , while some have been shown to positively regulate osteoblast proliferation and differentiation, suggesting potential research into bone health . The methoxy groups on the flavone core are often associated with enhanced metabolic stability and cellular uptake compared to their hydroxylated counterparts, making these compounds particularly interesting for pharmacological research. Researchers are exploring this compound to elucidate its unique mechanism of action and potential applications within these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B494098 3,7,3'-Trimethoxyflavone CAS No. 720675-70-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

720675-70-7

Molecular Formula

C18H16O5

Molecular Weight

312.3g/mol

IUPAC Name

3,7-dimethoxy-2-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-5-11(9-12)17-18(22-3)16(19)14-8-7-13(21-2)10-15(14)23-17/h4-10H,1-3H3

InChI Key

YUSMIUGOOGKMJN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

Natural Origin and Phytochemical Characterization of 3,7,3 Trimethoxyflavone

Botanical Distribution and Isolation from Plant Sources

While 3,7,3'-Trimethoxyflavone itself is a known natural product, scientific literature more frequently reports the isolation of its hydroxylated derivatives from various plant species. biosynth.com These findings suggest that the core this compound structure serves as a biosynthetic precursor in these plants.

Research has identified several plant genera that produce flavonoids with a 3,7,3'-trimethoxy substitution pattern, often with additional hydroxyl groups. For instance, a derivative, 5,4'-dihydroxy-6-(2-hydroxybenzyl)-3,7,3'-trimethoxyflavone , has been isolated from the leaves of Goniothalamus gracilipes, a plant belonging to the Annonaceae family. researchgate.netnih.gov Similarly, 4',5'-Dihydroxy-3,7,3'-trimethoxyflavone is found in Duroia hirsuta. foodb.ca The genus Beta, specifically the common sugar beet (Beta vulgaris), is known to produce Cirsilineol (5,4'-dihydroxy-6,7,3'-trimethoxyflavone) . medchemexpress.com

The table below summarizes the plant sources for various derivatives of this compound.

Compound NamePlant SpeciesPlant Family
5,4'-dihydroxy-6-(2-hydroxybenzyl)-3,7,3'-trimethoxyflavoneGoniothalamus gracilipesAnnonaceae
4',5'-Dihydroxy-3,7,3'-trimethoxyflavoneDuroia hirsutaRubiaceae
Cirsilineol (5,4'-dihydroxy-6,7,3'-trimethoxyflavone)Beta vulgaris (Sugar Beet)Amaranthaceae
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavoneArtemisia frigidaAsteraceae

This table is generated based on available research data. researchgate.netfoodb.camedchemexpress.combiosynth.com

Flavonoids, including methoxylated forms like this compound, are classified as secondary metabolites. Unlike primary metabolites that are essential for the basic survival of the plant (e.g., growth and reproduction), secondary metabolites mediate the interactions between the plant and its environment. nih.govresearchgate.net

Identification of Specific Plant Species and Genera Yielding Trimethoxyflavones

Methodologies for Isolation and Purification

The isolation and purification of specific flavonoids like this compound and its derivatives from complex plant matrices require sophisticated and systematic methodologies. The process typically begins with extraction, followed by chromatographic separation and purification.

To obtain flavonoids from plant materials, modern extraction techniques are often employed to enhance efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like maceration or Soxhlet extraction. biosynth.comresearchgate.net These advanced methods are considered more environmentally friendly or "green." foodb.ca

Key advanced extraction techniques include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which accelerates the release of target compounds from the plant matrix into the solvent. nih.govfoodb.cahmdb.ca MAE is known for its high speed and efficiency. foodb.ca

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency ultrasound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer of the flavonoids. nih.govhmdb.ca

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the properties of the supercritical fluid can be tuned to selectively extract specific compounds like thermally sensitive flavonoids. biosynth.comfoodb.ca

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analytes, leading to a more efficient and faster extraction process. researchgate.net

The choice of method depends on the specific flavonoid, the plant matrix, and the desired scale of extraction.

Extraction TechniquePrincipleAdvantages
Microwave-Assisted Extraction (MAE)Uses microwave energy for rapid heating of the solvent and plant matrix. foodb.caReduced extraction time, lower solvent usage, high efficiency. nih.govfoodb.ca
Ultrasound-Assisted Extraction (UAE)Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. hmdb.caEffective at room temperature, preserving thermolabile compounds; faster than conventional methods. nih.gov
Supercritical Fluid Extraction (SFE)Utilizes a supercritical fluid (e.g., CO2) with tunable solvent properties. foodb.caNon-toxic, selective, ideal for thermally sensitive compounds. foodb.ca
Pressurized Liquid Extraction (PLE)Uses solvents at high temperature and pressure to increase extraction efficiency. researchgate.netFast, automated, requires less solvent than traditional methods. researchgate.net

This table provides a summary of advanced flavonoid extraction techniques. researchgate.netnih.govfoodb.cahmdb.ca

Following extraction, the crude extract contains a complex mixture of compounds. Isolating a specific trimethoxyflavone requires one or more chromatographic steps. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

A common strategy involves initial fractionation using column chromatography . The extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel . A solvent or a gradient of solvents (mobile phase) is then passed through the column, and fractions are collected. The separation on silica gel is based on polarity. nih.gov

For further purification, Sephadex LH-20 column chromatography is often used. This material allows for separation based on molecular size as well as polarity, making it effective for separating flavonoids from other phenolic compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and analysis of flavonoids. purdue.edu Reversed-phase (RP) HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol), is the most common mode for flavonoid separation. purdue.edu By using a gradient elution, where the composition of the mobile phase is changed over time, complex mixtures of flavonoids with similar structures can be effectively resolved and isolated with high purity. purdue.edu

Chemical Synthesis and Derivatization Strategies for 3,7,3 Trimethoxyflavone

Laboratory Synthesis Pathways of Trimethoxyflavones

The synthesis of trimethoxyflavones, including the specific isomer 3,7,3'-Trimethoxyflavone, is achieved through several established laboratory routes. These pathways often begin with simpler, commercially available precursors and involve multi-step processes to construct the characteristic flavone (B191248) backbone and install the desired methoxy (B1213986) groups at precise locations.

Established Synthetic Routes (e.g., Allan-Robinson Synthesis)

One of the classical methods for flavone synthesis is the Allan-Robinson reaction. This approach involves the condensation of a 2-hydroxyacetophenone (B1195853) with an aromatic anhydride (B1165640) and its corresponding sodium salt. oup.comias.ac.in The mixture is heated, leading to the formation of an intermediate that subsequently cyclizes to form the flavone structure. ias.ac.in For instance, the synthesis of 5,7,8-trimethoxyflavone has been accomplished using a suitably substituted 2-hydroxyacetophenone, which is fused with benzoic anhydride and sodium benzoate. ias.ac.in Similarly, jaceidin (B1672726) (4′,5,7-trihydroxy-3,3′,6-trimethoxyflavone) was synthesized by reacting 2,4,6-trihydroxy-3,ω-dimethoxyacetophenone with O-benzylvanillic anhydride, followed by debenzylation. oup.com This general strategy can be adapted for this compound by selecting the appropriate 2-hydroxyacetophenone and 3-methoxybenzoic anhydride precursors. A modification proposed by Wheeler involves the initial conversion of the 2-hydroxyacetophenone to a 2-benzoyloxyacetophenone derivative, which is then treated with a base to induce cyclization into the flavone. mdpi.com

Regioselective Methylation and Demethylation Strategies

Achieving the specific 3,7,3'-trimethoxy substitution pattern often requires precise control over methylation and demethylation reactions. Regioselectivity—the ability to target a specific hydroxyl or methoxy group among several—is a critical challenge in flavonoid chemistry.

Methylation: The synthesis can start from a polyhydroxylated flavone precursor, with methyl groups being introduced subsequently. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide. vulcanchem.com However, protecting and deprotecting other hydroxyl groups is often necessary to ensure methylation occurs at the desired 3, 7, and 3' positions. In the realm of biotechnology, O-methyltransferases (OMTs) offer a high degree of regioselectivity. tandfonline.com These enzymes catalyze the transfer of a methyl group from a donor like S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid backbone. tandfonline.com For example, studies on poplar OMTs have shown a high affinity and specific C-7 methylation activity for various flavones. nih.gov The subtle differences in the amino acid sequences of these enzymes dictate their substrate preference and the position of methylation. oup.comwsu.edu

Demethylation: Conversely, one can start with a more extensively methoxylated flavone and selectively remove methyl groups. This is particularly useful when the starting material is an abundant, naturally occurring polymethoxyflavone. researchgate.net Chemical demethylation can be achieved with reagents like anhydrous aluminum chloride or boron trichloride (B1173362) (BCl₃), where reaction conditions can be controlled to favor cleavage at specific positions. ias.ac.inrsc.org For example, studies on the demethylation of polymethoxyflavones by the human gut bacterium Blautia sp. MRG-PMF1 have shown a general regioselectivity order of C-7 > C-4' ≈ C-3' > C-5 > C-3, indicating that the 7- and 3'-methoxy groups are more susceptible to biological cleavage than others. nih.gov

Method Reagent/System Selectivity/Target Group Reference
MethylationDimethyl sulfate, Methyl iodideGeneral methylation, requires protecting groups vulcanchem.com
MethylationO-Methyltransferases (OMTs)Highly regioselective (e.g., C-7, C-4') oup.com, nih.gov
DemethylationAluminum Chloride (AlCl₃)Can be selective under controlled conditions ias.ac.in
DemethylationBoron Trichloride (BCl₃)Effective for regioselective demethylation rsc.org
DemethylationBlautia sp. MRG-PMF1 (Bacterium)C-7 > C-4' ≈ C-3' > C-5 > C-3 nih.gov

Synthesis of Trimethoxyflavone from Chalcone (B49325) Precursors

The most widely used and versatile method for synthesizing flavones proceeds through an o-hydroxychalcone intermediate. mdpi.comresearchgate.net Chalcones are α,β-unsaturated ketones that serve as the direct precursors to the flavone core.

The synthesis typically involves two main steps:

Chalcone Formation: A suitably substituted 2-hydroxyacetophenone (providing the A-ring and two carbons of the C-ring) is condensed with a substituted benzaldehyde (B42025) (providing the B-ring and one carbon of the C-ring). This aldol (B89426) condensation, known as the Claisen-Schmidt condensation, is usually carried out under basic conditions. mdpi.com To synthesize this compound, the precursors would be 2-hydroxy-4-methoxyacetophenone and 3-methoxybenzaldehyde, with the 3-methoxy group being introduced at a later stage.

Oxidative Cyclization: The resulting 2'-hydroxychalcone (B22705) is then cyclized to form the flavone. A common method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which uses hydrogen peroxide in a basic medium. vulcanchem.com Another effective method involves heating the chalcone with a catalytic amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO), which promotes both cyclization and oxidation to form the C2-C3 double bond of the flavone. rsc.orgscialert.net

Rational Design and Synthesis of this compound Analogues and Derivatives

Beyond the synthesis of the parent compound, significant effort is directed towards creating analogues and derivatives. This involves the rational design and chemical modification of the this compound scaffold to explore and enhance its biological properties.

Structural Modification for Enhanced Bioactivity

The biological activity of flavonoids is highly dependent on their substitution pattern. nih.gov Modifying the core structure of this compound by adding, removing, or altering functional groups can lead to derivatives with improved potency or selectivity.

Structure-activity relationship (SAR) studies on related flavonoids provide a roadmap for rational design. For example, research on a similar compound, 3,4',7-trimethoxyflavone, showed that introducing a hydroxyl group at the C-5 position resulted in a 2.5-fold increase in its activity as a BCRP inhibitor. vulcanchem.com In other studies, the introduction of a fluorine atom at the 3-position of different flavone scaffolds was shown to enhance antioxidant activity. nih.gov These findings suggest that similar modifications to this compound, such as hydroxylation at C-5 or fluorination, could be promising strategies for enhancing its bioactivity. The goal of these modifications is often to improve interactions with biological targets, alter physicochemical properties like solubility and membrane permeability, or improve metabolic stability. nih.govtamu.edu

Introduction of Specific Functional Groups

Common modifications include:

Halogenation: Introducing fluorine atoms can improve metabolic stability and binding affinity. nih.gov

Hydroxylation/Alkylation: The addition of hydroxyl groups can provide new points for hydrogen bonding, while adding or extending alkyl chains can modulate lipophilicity. mdpi.comvulcanchem.com

Amination: The introduction of amino groups or the formation of amide bonds can create compounds with entirely new biological profiles. For example, flavone-based arylamides have been synthesized and evaluated as potential anticancer agents. mdpi.compreprints.org

Hybrid Molecules: Chimeric compounds have been created by linking a trimethoxyflavone moiety to other pharmacologically active scaffolds, such as 3,5,4'-trimethoxystilbene, to produce hybrid molecules with potent cytotoxic activity against cancer cells. nih.gov

Oxime Formation: Modification of the C-4 carbonyl group into an oxime has been shown to enhance the biological properties of some flavones. researchgate.net

These synthetic strategies underscore the versatility of the flavone scaffold as a template for developing new chemical entities.

Mechanistic Investigations of 3,7,3 Trimethoxyflavone S Biological Activities

Fundamental Cellular and Molecular Mechanisms of Action

The foundational biological activities of 3,7,3'-Trimethoxyflavone involve its ability to influence key cellular signaling pathways and regulate the function of various enzymes. biosynth.com These interactions are central to its observed anti-inflammatory and antioxidant effects. biosynth.com

Modulation of Cellular Pathways and Gene Expression

General research suggests that this compound's mechanism of action includes the modulation of signaling pathways, which can lead to altered gene expression. biosynth.com While specific pathways targeted by this exact flavone (B191248) are a subject for further investigation, studies on closely related trimethoxyflavones provide insight into the potential mechanisms.

For instance, the isomeric compound 7,3',4'-Trimethoxyflavone has been shown to enhance osteoblast proliferation and differentiation, likely through the activation of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net In MC3T3-E1 osteoblast cells, treatment with 7,3',4'-Trimethoxyflavone resulted in altered expression of key osteogenic genes, including Osteocalcin (OCN) and Axin-2, which are downstream targets of the Wnt pathway. nih.govresearchgate.net

Conversely, another related compound, 5,7,3′,4′-Tetramethoxyflavone , demonstrated an inhibitory effect on the Wnt/β-catenin pathway in HCT116 human colon cancer cells. It suppressed the expression of Wnt target genes such as c-Myc, vimentin, and Axin2. tandfonline.comtandfonline.com

Furthermore, the related dihydroxy-trimethoxyflavone Pachypodol (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) has been found to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. nih.govmdpi.com This activation is mediated by the phosphorylation of extracellular signal-regulated kinase (ERK), which promotes the translocation of Nrf2 to the nucleus and subsequently increases the expression of Nrf2-regulated antioxidant enzymes. nih.govmdpi.comresearchgate.net In human dermal fibroblasts, the isomer 3,5,7-trimethoxyflavone (B1676842) was found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) induced by tumor necrosis factor-alpha (TNF-α). mdpi.com

Table 1: Effects of Trimethoxyflavone Analogs on Cellular Pathways and Gene Expression

Compound Cell Line Pathway Affected Effect Reference
7,3',4'-Trimethoxyflavone MC3T3-E1 Wnt/β-catenin Activation; altered OCN and Axin-2 gene expression nih.govresearchgate.net
5,7,3′,4′-Tetramethoxyflavone HCT116 Wnt/β-catenin Inhibition; downregulation of c-Myc, vimentin, Axin2 tandfonline.comtandfonline.com
Pachypodol HepG2 ERK/Nrf2/ARE Activation; increased nuclear Nrf2 and antioxidant enzyme mRNA nih.govmdpi.com
3,5,7-Trimethoxyflavone NHDFs MAPK Inhibition of TNF-α-induced phosphorylation mdpi.com

Influence on Enzymatic Activity

This compound is known to influence enzymatic activity, a key component of its biological effects. biosynth.com While specific enzyme targets for this compound are not yet fully detailed, research on its analogs highlights significant inhibitory actions on various enzymes.

A notable example is 5,4'-dihydroxy-3,7,3'-trimethoxyflavone , which has demonstrated inhibitory activity against porcine pancreas alpha-amylase, an enzyme involved in carbohydrate digestion. nih.gov Another related compound, 7,3',4'-Tri-O-methylluteolin (5-Hydroxy-3',4',7-trimethoxyflavone), is an inhibitor of soybean lipoxygenase (LOX) and also reduces the messenger RNA (mRNA) expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, two key enzymes in the inflammatory process. medchemexpress.com Similarly, 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone has been shown to inhibit the production of iNOS and COX-2.

Table 2: Influence of Trimethoxyflavone Analogs on Enzymatic Activity

Compound Enzyme Effect Reference
5,4'-dihydroxy-3,7,3'-trimethoxyflavone Porcine Pancreas α-Amylase Inhibition nih.gov
7,3',4'-Tri-O-methylluteolin Soybean Lipoxygenase (LOX) Inhibition medchemexpress.com
7,3',4'-Tri-O-methylluteolin iNOS, COX-2 Reduced mRNA expression medchemexpress.com
5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone iNOS, COX-2 Inhibition

Antioxidant and Oxidative Stress Modulatory Effects

The antioxidant properties of this compound and its related compounds are a significant aspect of their biological profile, encompassing direct radical scavenging and the ability to mitigate oxidative damage within biological systems.

Direct Radical Scavenging Capabilities

Flavonoids are well-known for their antioxidant activities, and this compound is no exception. biosynth.com The ability to scavenge free radicals is a key mechanism. Studies on its structural analogs provide concrete evidence of this capacity.

5,4'-dihydroxy-3,7,3'-trimethoxyflavone , a compound also known as 3,7,3'-tri-O-methyl-quercetin, exhibited pronounced radical-scavenging activity in a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. nih.gov This finding was supported by another study that also identified it as an active radical scavenger. nih.gov Similarly, 5-hydroxy-7, 3', 4'-trimethoxyflavone was effective at scavenging DPPH radicals. alliedacademies.org Another analog, 7-hydroxy-5,6,4'-trimethoxyflavone , also demonstrated direct antioxidant activity, although it was considered low in the specific assay used. scirp.orgsemanticscholar.org

Reduction of Oxidative Damage in Biological Systems

Beyond direct scavenging, these flavonoids can protect cells from damage caused by reactive oxygen species (ROS). Research on 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF) showed that it could prevent hydrogen peroxide (H₂O₂)-induced death of astrocytes and reduce the intracellular accumulation of ROS in these cells. nih.gov The same compound also protected neuronal cells from amyloid-beta-induced toxicity by attenuating intracellular ROS levels. nih.gov

In a similar vein, Pachypodol (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) protected HepG2 liver cells from oxidative stress-induced cell death and attenuated the production of ROS. nih.govmdpi.com The isomer 3,5,7-trimethoxyflavone was also found to suppress the excessive accumulation of ROS in TNF-α-stimulated normal human dermal fibroblasts. mdpi.com

Protection of Endogenous Antioxidant Levels (e.g., Glutathione)

A crucial aspect of modulating oxidative stress is the ability to support the body's own antioxidant defense systems. Glutathione (B108866) (GSH) is a vital endogenous antioxidant. Research on flavonoids structurally related to this compound shows they can protect or enhance GSH levels.

Pachypodol (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) was shown to increase the cellular content of glutathione in HepG2 cells, an effect linked to its activation of the Nrf2 pathway. nih.govmdpi.com In an in vivo model, 5,7-dihydroxy-3',4',5'-trimethoxyflavone was able to reverse the lead-induced depletion of GSH in the hippocampus and cerebellum of rats. nih.gov Furthermore, 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone , isolated from tomato, was reported to increase intracellular glutathione levels, confirming its antioxidant capacity. koreascience.kr

Table 3: Protection of Endogenous Glutathione by Trimethoxyflavone Analogs

Compound Model System Effect on Glutathione (GSH) Reference
Pachypodol HepG2 cells Increased cellular GSH content nih.govmdpi.com
5,7-dihydroxy-3',4',5'-trimethoxyflavone Rats (lead-induced neurotoxicity) Reversed Pb-induced GSH depletion nih.gov
5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone Cell-based assay Increased intracellular GSH levels koreascience.kr

Anti-inflammatory Pathways and Targets

This compound, a member of the flavonoid class of polyphenolic compounds, has been noted for its potential to modulate various cellular pathways, including those involved in inflammation. biosynth.com Research suggests that its anti-inflammatory effects may be linked to its ability to interfere with key enzymes and cytokines that drive inflammatory responses. biosynth.com

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, IL-1, IL-6, IL-8, TNF-α)

Studies on structurally related methoxyflavones provide insights into the potential anti-inflammatory mechanisms of this compound. For instance, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) has been shown to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. chemfaces.com This compound also inhibits the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating that its inhibitory action occurs at the transcriptional level. chemfaces.com Similarly, 3,5,7-trimethoxyflavone has demonstrated the ability to suppress the expression of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8. mdpi.comresearchgate.net It also reduces the expression of COX-2 in tumor necrosis factor-α (TNF-α)-stimulated normal human dermal fibroblasts. mdpi.com Another related compound, 5,6,7-trimethoxyflavone (B192605), was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and reduce the expression of iNOS and COX-2 at both the protein and mRNA levels in LPS-treated RAW 264.7 cells. biocrick.com This compound also decreased the release and mRNA expression of TNF-α, IL-6, and IL-1β. biocrick.com

CompoundCell Line/ModelInhibitory Effects on Pro-inflammatory MediatorsReference
5-Hydroxy-3',4',7-trimethoxyflavoneRAW 264.7 macrophagesInhibited production of TNF-α, IL-6, and IL-1β; Reduced mRNA expression of iNOS and COX-2 chemfaces.com
3,5,7-TrimethoxyflavoneNormal human dermal fibroblastsSuppressed expression of IL-1β, IL-6, IL-8, and COX-2 mdpi.comresearchgate.net
5,6,7-TrimethoxyflavoneRAW 264.7 macrophagesInhibited production of NO and PGE2; Reduced protein and mRNA expression of iNOS, COX-2, TNF-α, IL-6, and IL-1β biocrick.com

Modulation of Intracellular Signaling Cascades (e.g., MAPK, Akt)

The anti-inflammatory and other biological activities of methoxyflavones are often mediated through the modulation of key intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and Akt pathways. For example, 3,5,7-trimethoxyflavone has been shown to reduce the phosphorylation of MAPK and Akt in TNF-α-stimulated human dermal fibroblasts. mdpi.com Similarly, 5,6,7,3',4',5'-hexamethoxyflavone (B191424) inhibits the growth of triple-negative breast cancer cells by suppressing the phosphorylation levels of signaling molecules in the MAPK and Akt pathways. chemfaces.com The 3,4,5-trimethoxyphenyl group, a structural feature of some flavonoids, is known to exert its anticancer effects by inhibiting multiple pathways, including the MAPK and PI3K/Akt pathways. researchgate.net Some hydroxy-trimethoxyflavones also modulate these pathways, with 3-Hydroxy-6,3',4'-trimethoxyflavone inducing apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK.

CompoundCell Line/ModelEffects on Signaling CascadesReference
3,5,7-TrimethoxyflavoneHuman dermal fibroblastsReduced phosphorylation of MAPK and Akt mdpi.com
5,6,7,3',4',5'-HexamethoxyflavoneTriple-negative breast cancer cellsSuppressed phosphorylation in MAPK and Akt pathways chemfaces.com
3-Hydroxy-6,3',4'-trimethoxyflavoneCancer cellsModulated PI3K/Akt and MAPK pathways

Effects on Cellular Proliferation and Apoptosis

This compound and its related compounds have been investigated for their effects on cell proliferation and their ability to induce programmed cell death, or apoptosis, in various preclinical models.

Induction of Apoptosis in Preclinical Cell Models

Several studies have highlighted the pro-apoptotic potential of trimethoxyflavones in cancer cell lines. For instance, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been shown to induce apoptosis in the human breast cancer cell line MCF-7. nih.govtandfonline.com Treatment with HTMF led to the modulation of key apoptotic markers, including p53, Bcl-2, and Bax, and an increase in cleaved PARP. nih.govmedchemexpress.com It also caused phosphatidylserine (B164497) translocation and DNA damage, which are characteristic features of apoptosis. medchemexpress.com In another study, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone showed 33% apoptosis in MCF-7 cells at a concentration of 650 µg/mL. rjpharmacognosy.ir Furthermore, 3-Hydroxy-6,3',4'-trimethoxyflavone treatment of MCF-7 cells at 10 µg/mL resulted in approximately 36% apoptosis.

CompoundCell LineApoptotic EffectsReference
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7 (Human breast cancer)Modulation of p53, Bcl-2, Bax, and cleaved PARP; phosphatidylserine translocation; DNA damage nih.govtandfonline.commedchemexpress.com
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavoneMCF-7 (Human breast cancer)33% apoptosis at 650 µg/mL rjpharmacognosy.ir
3-Hydroxy-6,3',4'-trimethoxyflavoneMCF-7 (Human breast cancer)~36% apoptosis at 10 µg/mL

Interference with Cell Proliferation Pathways

In addition to inducing apoptosis, this compound and related compounds can interfere with pathways that control cell proliferation. biosynth.com For example, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been shown to inhibit the proliferation of the human breast cancer cell line MCF-7. tandfonline.com Similarly, 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone has been observed to inhibit the proliferation of cancer cells by interfering with critical signaling pathways such as the MAPK pathway.

Inhibition of Drug Resistance Mechanisms (e.g., BCRP/ABCG2)

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like the breast cancer resistance protein (BCRP), also known as ABCG2. acs.org 3',4',7-Trimethoxyflavone has been identified as a potent inhibitor of BCRP/ABCG2. nih.gov It has been shown to reverse drug resistance mediated by this transporter. nih.govresearchgate.net Studies have found that among a panel of flavonoids, 3',4',7-trimethoxyflavone displayed the strongest anti-BCRP activity. nih.gov This compound showed only low activity against another ABC transporter, P-glycoprotein (P-gp), and no inhibitory effect on multidrug resistance-related protein 1 (MRP1), indicating its selectivity for BCRP. nih.gov The mechanism of action involves the downregulation of BCRP protein expression. vulcanchem.com

Neurobiological Interactions and Neuroprotective Potential

General statements from commercial suppliers suggest that this compound has been investigated for its neuroprotective potential. biosynth.com However, specific, detailed studies on its mechanisms of action in neurobiological systems are not available in the reviewed scientific literature. Research on structurally similar flavonoids provides context for potential areas of activity, but these findings are not directly applicable to this compound.

Attenuation of Amyloid Beta-Induced Neurotoxicity in Neuronal Cells

There are no specific studies available that detail the effects of this compound on amyloid beta-induced neurotoxicity in neuronal cells.

For context, research on a related but different compound, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone , has shown that it can protect neuronal cells from amyloid-beta-induced death by reducing reactive oxygen species (ROS) and inhibiting the phosphorylation of key signaling proteins like SAPK/JNK and ERK 1/2. nih.gov This information is provided for illustrative purposes only and does not describe the activity of this compound.

Protective Effects against Lead-Induced Neurotoxicity

No research findings were identified that specifically investigate the protective effects of this compound against neurotoxicity induced by lead. Studies on other polymethoxyflavones have explored this area, but the data is specific to their unique structures.

Interaction with Monoaminergic Systems

There is no available data from scientific studies concerning the direct interaction of this compound with monoaminergic systems, including its effects on monoamine neurotransmitters or related enzymes like monoamine oxidase.

Other Significant Biological Activities

Antimicrobial and Antifungal Properties

Commercial sources describe this compound as having general antimicrobial properties, but detailed research data, including specific microbial strains tested or minimum inhibitory concentrations (MICs), are not provided. biosynth.com

For illustrative purposes, studies on other trimethoxyflavone isomers have shown antimicrobial activity. For example, 5,7,4'-trimethoxyflavone demonstrated an inhibitory effect against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria with a reported MIC of 128 µg/mL. redalyc.org Another isomer, 3,5,7-trimethoxyflavone , showed antifungal activity against dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum gypseum, with an MIC of 250 μg/ml. psu.ac.th These findings are specific to their respective compounds and cannot be extrapolated to this compound.

Enzyme Inhibitory Profiles (e.g., Lipoxygenase, Protein Tyrosine Phosphatases)

Specific data on the inhibitory activity of this compound against enzymes such as lipoxygenase or protein tyrosine phosphatases is not available in the reviewed literature.

To provide context, research on other structurally related flavonoids has shown enzyme-inhibitory activity. 5-Hydroxy-3',4',7-trimethoxyflavone (also known as 7,3',4'-Tri-O-methylluteolin) has been reported to inhibit soybean lipoxygenase with an IC₅₀ value of 23.97 µg/mL. medchemexpress.com Another related compound, 5,4'-dihydroxy-3,7,3'-trimethoxyflavone , was identified during investigations of alpha-amylase inhibitors. nih.govnih.gov These examples highlight activities of similar, but distinct, molecules.

Immunomodulatory Effects

The immunomodulatory activities of this compound are not yet extensively documented in publicly available scientific literature. However, the broader class of trimethoxyflavones has been the subject of various studies, shedding light on their potential to modulate the immune system. These studies, while not directly examining the 3,7,3'-isomer, provide a basis for understanding the potential mechanisms through which it might exert its effects. The primary mechanism of action for many flavonoids involves the modulation of various cellular signaling pathways, often resulting in anti-inflammatory responses. biosynth.com

Research into other trimethoxyflavone isomers has revealed significant anti-inflammatory and immunomodulatory properties. For instance, 3,5,7-Trimethoxyflavone has been shown to suppress the expression of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and IL-8. mdpi.com This suppression is linked to the inhibition of the mitogen-activated protein kinase (MAPK) and Akt signaling pathways. mdpi.com Similarly, 5,6,7-trimethoxyflavone has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages. nih.gov This compound also suppresses the production and mRNA expression of tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6 by interfering with the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription 1/3 (STAT1/3). nih.gov

Another related compound, 5,7,3'-Trimethoxyflavone, is noted for its ability to modulate various biochemical pathways, leading to significant anti-inflammatory effects. biosynth.com These effects are thought to occur through the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways like NF-κB. biosynth.com The general anti-inflammatory action of flavonoids is often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, thereby reducing the production of key inflammatory mediators. nih.gov

While these findings on related isomers are indicative of the potential immunomodulatory activities of trimethoxyflavones, it is crucial to note that even minor structural differences, such as the position of the methoxy (B1213986) groups, can lead to significant variations in biological activity. nih.gov Therefore, without direct experimental evidence, the specific immunomodulatory profile of this compound remains to be elucidated.

Modulation of the Complement System

There is currently no specific information available from scientific studies regarding the direct effects of this compound on the complement system. The complement system is a critical component of the innate immune response, and its modulation can have significant therapeutic implications.

However, research on the broader class of flavonoids has demonstrated that some members can interact with and inhibit the complement cascade. nih.govexplorationpub.com The complement system can be activated through classical, alternative, and lectin pathways. Studies on various flavonoids have shown inhibitory effects on both the classical and alternative pathways. explorationpub.com For example, certain flavonoids have been found to inhibit the complement system, and this activity appears to be related to their chemical structure. nih.govresearchgate.net

Structure Activity Relationships Sar and Computational Studies of Trimethoxyflavones

Correlation of Molecular Structure with Biological Efficacy

The biological activity of flavonoids is intimately linked to their substitution patterns, particularly the number and location of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. researchgate.net Methoxy groups, such as those in 3,7,3'-Trimethoxyflavone, play a pivotal role in defining the molecule's pharmacological profile.

Key structural correlations include:

Lipophilicity and Bioavailability: Methoxylation generally increases a flavonoid's lipophilicity (fat-solubility) compared to its hydroxylated counterparts. mdpi.com This enhanced lipophilicity can improve permeability across biological membranes, potentially leading to better absorption and bioavailability. scienceopen.comresearchgate.net Studies on various methoxyflavones show they are absorbed and metabolized more slowly than hydroxylated flavones, which may allow for higher plasma concentrations. scienceopen.com

Substitution Position: The specific placement of methoxy groups is critical. For instance, in studies of other flavones, methoxylation at the C5 and C7 positions (A-ring) has been linked to potent antiproliferative activity. iiarjournals.org The 3'-position on the B-ring, as seen in this compound, has also been identified as a key site influencing activity. In some flavonoids, a 3'-methoxy group promoted greater anti-proliferative effects than other substitution patterns. scienceopen.com Conversely, for certain targets, an increase in B-ring methoxyl groups has been found to reduce activity, highlighting the target-specific nature of these relationships. iiarjournals.org The C3-methoxy group can also be crucial, with some studies attributing inhibitory activity against cancer resistance proteins to its presence alongside a C5-hydroxyl group. researchgate.net

The unique 3,7,3' methoxylation pattern of this flavone (B191248) suggests a balance of properties that could influence its interactions with various biological targets, distinguishing it from more commonly studied isomers like 5,7,4'-trimethoxyflavone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjmaterenvironsci.com This computational tool is widely used to predict the activity of new molecules and to understand the physicochemical properties that govern their efficacy. nih.gov For flavonoids, QSAR helps to identify key structural descriptors—such as electronic properties, steric factors, and hydrophobicity—that are critical for a specific biological effect, such as anticancer or enzyme inhibitory activity. nih.govjmaterenvironsci.com

Ligand-Based QSAR Approaches (e.g., Comparative Molecular Field Analysis)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to correlate the biological activity of molecules with their 3D steric (shape-related) and electrostatic (charge-related) fields. nih.gov In a typical CoMFA study of flavonoids, a set of related molecules with known activities are structurally aligned. nih.gov The analysis then generates contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity.

Steric Fields: These maps indicate where bulky or smaller substituents are favored. For example, a CoMFA study on flavonoid inhibitors of the PIM-1 kinase revealed that the binding site was sterically hindered, favoring planar molecules. nih.gov

Electrostatic Fields: These maps show where positive or negative charges are preferred. The same PIM-1 kinase study identified that a positive charge near the C8 position and a negative charge near the C4' position increased the binding affinity of flavonoids. nih.gov

While a specific CoMFA model for this compound is not available, studies on other flavonoids consistently demonstrate the importance of both steric and electrostatic contributions to their activity.

Table 1: Summary of CoMFA/CoMSIA Studies on Flavonoid Derivatives

Flavonoid Class/TargetMethodKey FindingsReference
Flavonoid inhibitors of PIM-1 KinaseCoMFASteric hindrance favors planar molecules; positive charge at C8 and negative charge at C4' enhance binding. nih.gov
Flavonoids as Adenosine Receptor AntagonistsCoMFASteric and electrostatic contributions were similar for A₁, A₂ₐ, and A₃ receptor subtypes, implying a similar binding cavity. acs.org
Flavonoids with Antioxidant ActivityCoMSIAHydrogen-bond donor and electrostatic fields were the most critical components for predicting antioxidant capacity. analchemres.org
Flavonoids as E. coli InhibitorsCoMFA & CoMSIALogP (lipophilicity), electrostatic fields, and hydrogen bond donor fields were key descriptors for antibacterial activity. proquest.com

Prediction of Bioactivity Based on Structural Features

Based on a molecule's structure, computational programs can predict a wide range of potential biological activities and toxicological risks. This in silico screening helps prioritize compounds for further experimental testing. For instance, an analysis of the related isomer 5,7,4'-trimethoxyflavone using prediction software suggested it possessed low toxicity risk and good oral bioavailability. Such analyses help to reduce the time and cost associated with the research and development of new therapeutic agents.

In Silico Approaches to Mechanistic Understanding

Beyond predicting activity, computational methods provide deep insights into how a molecule like this compound might interact with biological targets at an atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This allows researchers to visualize plausible binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Although docking studies specific to this compound are scarce, extensive research on its isomers provides valuable insights into its potential interactions.

For example, a docking study of 5,7,2′-trimethoxyflavone with Human Serum Albumin (HSA), a key carrier protein in the blood, showed that the complex was stabilized by three hydrogen bonds involving the oxygen atoms of the methoxy groups and key amino acid residues (Asn391, Arg410, and Tyr411). nih.gov Docking simulations of other methoxyflavones have identified critical interactions with a range of enzymes implicated in inflammation and cancer. nih.gov

Table 2: Examples of Molecular Docking Studies on Trimethoxyflavone Isomers

Flavonoid IsomerProtein TargetKey Interactions/FindingsReference
5,7,2′-TrimethoxyflavoneHuman Serum Albumin (HSA)Binding stabilized by hydrogen bonds at O(7) and O(19) with Asn391, Arg410, Tyr411. nih.gov
3-Methoxy flavone derivativesEstrogen Receptor-α (ER-α) & EGFRLigands fit snugly within the active site, indicating strong ligand-protein interaction. nih.gov
3',5-Dihydroxy-4',6,7-trimethoxyflavanoneCOVID-19 Main Protease (6LU7)Molecule was observed to bind by interacting with the main protease. medwinpublishers.com

Computational Analysis of Physicochemical Parameters Influencing Activity

The biological activity of a flavonoid is governed by its fundamental physicochemical properties. Computational chemistry can calculate these parameters to explain and predict a molecule's behavior.

Molecular Planarity: The planarity of the flavonoid's three-ring system is crucial for potent biological activity, as it facilitates effective stacking interactions within protein binding sites. scienceopen.com The C2=C3 double bond contributes significantly to this planarity. scienceopen.com

Lipophilicity (LogP): The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. Methoxy groups increase LogP, which is often correlated with enhanced membrane permeability but can also affect solubility. iiarjournals.org

Electronic Properties: The distribution of electrons within the molecule, described by parameters like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), can govern a compound's reactivity and cytotoxic potential. nih.gov

Studies have shown that methoxylation, as seen in this compound, generally decreases a flavonoid's polarity and increases its lipophilicity, which can lead to improved bioavailability compared to hydroxylated analogs. mdpi.com

Influence of Substituent Position and Nature on Biological Activity

The biological efficacy of trimethoxyflavones is intricately linked to the specific placement and chemical nature of their substituents on the flavone core. The number and location of methoxy (-OCH3) groups, as well as the presence of other functional groups like hydroxyl (-OH) groups, profoundly dictate the molecule's interaction with biological targets, thereby influencing its activity profile. Research, including computational studies, has illuminated key structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Detailed Research Findings

The substitution pattern on both the A and B rings of the flavone scaffold is a critical determinant of biological activity. For instance, in the context of antiproliferative activity against HL-60 leukemia cells, the position of a methoxyl group on the A-ring has significant effects. Specifically, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) have been shown to display moderate activity, whereas 6-methoxyflavone (B191845) is largely inactive. iiarjournals.orgiiarjournals.org This suggests a crucial role for the A-ring in the interaction with cellular targets. iiarjournals.orgiiarjournals.org

Furthermore, studies on polymethoxyflavones (PMFs) have revealed a complex correlation between the number and position of methoxyl groups and their antiproliferative effects. A general trend indicates that an increase in the number of methoxyl groups on the A-ring tends to enhance the activity of PMFs. iiarjournals.orgiiarjournals.org Conversely, increasing the number of methoxyl groups on the B-ring often leads to a reduction in activity. iiarjournals.orgiiarjournals.org The methylation of hydroxyl groups at the C3' and C4' positions on the B-ring can drastically reduce antiproliferative activity. iiarjournals.orgiiarjournals.org

The interplay between methoxy and hydroxyl groups is also a key factor. The presence of hydroxyl groups can introduce polarity and the capacity for hydrogen bonding, which can either enhance or diminish activity depending on their position. mdpi.compreprints.org For example, in some cancer cell lines, the presence of a C5'-OH group has been found to enhance the cell death effect, while a high degree of methoxylation on the A-ring in the absence of a polar region can suppress cytotoxic effects. mdpi.compreprints.org

In terms of anti-inflammatory action, the C4'-methoxyl group has been associated with potent effects. mdpi.compreprints.org In studies on kidney mesangial cells, 6-methoxyflavone was identified as a highly potent anti-inflammatory agent, with its activity attributed to the inhibition of inducible nitric oxide synthase (iNOS). nih.govplos.org

Computational studies, such as molecular docking, have provided further insights into these relationships. For instance, such studies have been used to analyze the binding of methoxyflavones to targets like the β-secretase enzyme (BACE1), which is relevant to Alzheimer's disease, and to understand how different substitution patterns affect binding affinity. nih.govnih.gov

The following data tables summarize the antiproliferative activity of various methoxyflavones against different cancer cell lines, illustrating the impact of substituent positioning.

Interactive Data Tables

Antiproliferative Activity of Methoxyflavones against HL-60 Cells
CompoundSubstituent PositionsIC50 (μM)Reference
5-Methoxyflavone5-OCH348 iiarjournals.orgiiarjournals.org
7-Methoxyflavone7-OCH368 iiarjournals.orgiiarjournals.org
6-Methoxyflavone6-OCH3>400 iiarjournals.orgiiarjournals.org
5,3'-Dimethoxyflavone5,3'-diOCH346 iiarjournals.orgiiarjournals.org
5,4'-Dimethoxyflavone5,4'-diOCH336 iiarjournals.orgiiarjournals.org
3',4'-Dimethoxyflavone3',4'-diOCH3>400 iiarjournals.orgiiarjournals.org
7,3'-Dimethoxyflavone7,3'-diOCH38.0 iiarjournals.org
Antiproliferative Activity of Methoxyflavones against Various Cancer Cell Lines
CompoundSubstituent PositionsCell LineIC50 (μM)Reference
5-Hydroxy-6,7,3',4'-tetramethoxyflavone (5-demethylsinensetin)5-OH, 6,7,3',4'-tetraOCH3Aspc-1>10 nih.gov
Compound 3c from study-Aspc-15.30 nih.gov
7,3',4'-Tri-O-methylluteolin5-OH, 7,3',4'-triOCH3MCF-712 µg/mL (24h), 8 µg/mL (48h) medchemexpress.com

Analytical Methodologies for 3,7,3 Trimethoxyflavone Research

Advanced Spectroscopic Characterization

Spectroscopic methods form the cornerstone of molecular characterization for 3,7,3'-Trimethoxyflavone, providing detailed insights into its atomic composition and structural arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of flavonoids like this compound. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments, researchers can map the precise connectivity of atoms within the molecule.

Table 1: Illustrative ¹³C and ¹H NMR Data for a Related Flavonoid (5-hydroxy-3,7,4′-trimethoxyflavone) in Acetone-d₆ Data sourced from literature for a structurally similar compound to demonstrate the application of NMR.

Position δC (ppm) δH (ppm, J in Hz)
2 164.3 -
3 102.8 -
4 181.6 -
5 161.4 12.98 (s, 5-OH)
6 98.4 6.18 (d, J=2.0)
7 164.8 -
8 93.8 6.44 (d, J=1.6)
9 157.3 -
10 103.6 -
1' 121.3 -
2' 113.3 7.39 (s)
3' 145.8 -
4' 149.8 -
5' 116.0 6.88 (d, J=8.4)
6' 118.9 7.42 (dd, J=9.8, 2.0)
3-OCH₃ - 3.82 (s)
7-OCH₃ - 3.87 (s)

Mass Spectrometry (GC-MS, MS-MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS) or used in tandem (MS-MS), it offers high sensitivity and specificity for both identification and quantification.

In Electron Ionization Mass Spectrometry (EI-MS), the fragmentation pattern of flavonoids is highly characteristic. The molecule typically undergoes a retro-Diels-Alder (RDA) reaction, cleaving the C-ring and providing diagnostic fragments corresponding to the A and B rings. phcogj.comresearchgate.net This fragmentation is crucial for determining the substitution pattern of hydroxyl and methoxy (B1213986) groups on each aromatic ring. phcogj.com

Electrospray ionization (ESI), often coupled with liquid chromatography, is a softer ionization technique that typically yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. vnu.edu.vninformahealthcare.com This molecular ion is then subjected to collision-induced dissociation (CID) in MS-MS experiments to generate a fragmentation pattern. For trimethoxyflavones, common fragmentations include the loss of methyl radicals (•CH₃) and carbon monoxide (CO). up.ac.za For example, the MS/MS spectrum of the [M+H]⁺ ion of 7,3',4'-Trimethoxyflavone (m/z 313.1) shows significant fragment ions at m/z 298 and 297. nih.gov

Table 2: Representative Mass Spectrometry Data for a Trimethoxyflavone Isomer (7,3',4'-Trimethoxyflavone) Data illustrates typical MS-MS fragmentation. nih.gov

Technique Precursor Ion (m/z) Type Major Fragment Ions (m/z)

Chromatographic Purity Assessment and Quantification Methods

Chromatographic techniques are fundamental for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of flavonoids. marmara.edu.tr For analytical purposes, reversed-phase HPLC is commonly employed, typically using a C18 stationary phase. researchgate.netnih.gov A gradient elution system consisting of a mixture of an aqueous solvent (often with a small percentage of acid like acetic or formic acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is used to separate flavonoids based on their polarity. nih.govresearchgate.net Detection is usually performed with a Diode Array Detector (DAD) or UV-Vis detector, which can identify flavonoids by their characteristic UV absorption spectra, typically showing two major absorption bands. jocpr.comphcogj.com

For preparative purposes, HPLC is used to isolate larger quantities of pure this compound from crude extracts or reaction mixtures. researchgate.netopenresearchlibrary.org The principles are similar to analytical HPLC, but larger columns and higher flow rates are used. nih.gov A study on the isolation of related flavonoids from Pogostemon cablin utilized a preparative C18 column with an isocratic mobile phase of methanol (B129727) and 0.1% aqueous acetic acid to yield compounds with purities of 96-99%. researchgate.netnih.gov The fractions are collected and the purity is confirmed using analytical HPLC. nih.gov

Table 3: Example of Preparative HPLC Conditions for Isolation of a Related Flavonoid (5,4'-Dihydroxy-3,7,3'-trimethoxyflavone) Data adapted from a study on flavonoid isolation. nih.gov

Parameter Condition
System Waters 600 pump, 2487 detector
Column YMC C₁₈ (250 mm × 10.0 mm, 5 µm)
Mobile Phase Methanol-0.1% aqueous acetic acid (75:25, v/v)
Flow Rate 5.0 mL/min
Detection 276 nm

In Vitro and Cell-Based Assays for Mechanistic Studies

To understand the biological activity and mechanism of action of this compound, various in vitro and cell-based assays are utilized. These assays measure the compound's effect on specific molecular targets.

Enzymatic Assays for Target Inhibition (e.g., LOX, PTP1B)

Enzymatic assays are critical for identifying and characterizing the inhibitory potential of flavonoids against specific enzymes involved in disease pathways.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the inflammatory cascade. The inhibitory activity of flavonoids against LOX is often evaluated using a spectrophotometric assay with soybean lipoxygenase (sLOX). chemfaces.comnih.gov In this assay, the enzyme catalyzes the oxidation of a substrate like linoleic or arachidonic acid, leading to the formation of a conjugated diene that can be monitored by the increase in absorbance at a specific wavelength (e.g., 234-237 nm). chemfaces.comnih.gov The inhibitory effect of a test compound is determined by measuring the reduction in enzyme activity in its presence. For example, the related compound 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) was shown to be a prominent inhibitor of soybean lipoxygenase, with a reported IC₅₀ value of 23.97 µg/ml. chemfaces.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of the insulin (B600854) signaling pathway, making it a significant target for type 2 diabetes research. researchgate.netfrontiersin.org The inhibitory activity against PTP1B is commonly assessed using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. frontiersin.org The enzyme dephosphorylates pNPP to produce p-nitrophenol, a yellow product that can be quantified by measuring absorbance at around 405 nm. The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined. Studies on various methoxyflavones have demonstrated their potential as PTP1B inhibitors. For instance, 3,5,3′-trihydroxy-7,4′-dimethoxyflavone exhibited an IC₅₀ value of 10.12 ± 0.19 μM against PTP1B. researchgate.net

Table 4: PTP1B Inhibitory Activity of a Structurally Related Flavonoid Data from a study on methoxyflavones from Orthosiphon stamineus. researchgate.net

Compound Target Enzyme IC₅₀ (µM) Positive Control IC₅₀ of Control (µM)

Cell Viability and Proliferation Assays (e.g., MTT, Crystal Violet)

Cell viability and proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and crystal violet staining methods, are fundamental in assessing the cytotoxic or cytostatic effects of a compound on cell lines. These assays are routinely used in the study of flavonoids to determine their potential as anticancer agents.

Despite the relevance of these methods, specific studies detailing the effects of this compound on cell viability or proliferation using MTT, crystal violet, or similar assays are not available in the reviewed literature. Consequently, no specific research findings or data tables on its impact on various cell lines can be presented at this time.

Apoptosis Detection Methods (e.g., Flow Cytometry)

Apoptosis, or programmed cell death, is a key mechanism through which many flavonoids exert their anticancer effects. Flow cytometry, often using Annexin V and propidium (B1200493) iodide (PI) staining, is a standard technique to quantify apoptotic and necrotic cells following treatment with a compound.

For this compound, there is a lack of published research that employs flow cytometry or other methods (such as TUNEL assays or caspase activity assays) to specifically investigate its apoptosis-inducing capabilities. While related trimethoxyflavone isomers have been studied for their apoptotic effects, this data cannot be attributed to this compound. rjpharmacognosy.irebi.ac.uk Therefore, no detailed findings or data on its role in apoptosis are currently available.

Gene and Protein Expression Analysis (e.g., Western Blot, ELISA)

To understand the molecular mechanisms of a compound, researchers analyze its effects on the expression levels of specific genes and proteins. Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA) are common techniques used to measure changes in protein levels related to pathways like apoptosis (e.g., Bcl-2, Bax, Caspases), inflammation (e.g., COX-2, interleukins), and cell signaling (e.g., MAPK, Akt).

While it is hypothesized that this compound may alter gene and protein expression, biosynth.com no specific studies utilizing Western Blot, ELISA, or other analytical techniques like qPCR to investigate these effects have been found in the available literature. Research on other flavonoids frequently employs these methods to elucidate their mechanisms of action. nih.govmdpi.com

Reactive Oxygen Species (ROS) Measurement Techniques

Many flavonoids possess antioxidant properties by scavenging reactive oxygen species (ROS) or by modulating cellular antioxidant defenses. Techniques using fluorescent probes like 2′,7′-dichlorofluorescein diacetate (DCF-DA) are commonly employed to measure intracellular ROS levels after exposure to a compound and/or an oxidative stressor.

The potential antioxidant activity of this compound has been noted, biosynth.com but specific experimental data from ROS measurement assays are not present in the reviewed scientific literature. Studies on related compounds have used these techniques to confirm their ability to reduce intracellular ROS, but these specific findings cannot be extrapolated to this compound. nih.govnih.gov

Future Perspectives and Translational Research Implications for 3,7,3 Trimethoxyflavone

Identification of Unaddressed Research Questions and Emerging Areas

While initial studies have established the general bioactivity of 3,7,3'-Trimethoxyflavone, its translational potential is contingent on addressing several specific and nuanced research questions. The field is moving beyond broad characterization towards a detailed understanding of its unique pharmacological profile.

Key unaddressed questions and emerging research areas include:

Specific Molecular Targets: The precise molecular targets of this compound remain largely unidentified. While research on analogous flavonoids points to the modulation of broad signaling pathways like MAPKs, the direct binding partners and specific enzymes or receptors that interact with this particular isomer are unknown. nih.gov Future studies must focus on target deconvolution to understand its mechanism of action at a molecular level.

In Vivo Bioavailability and Metabolism: A significant gap exists in understanding the pharmacokinetics of this compound. Studies on other methylated flavonoids suggest they possess enhanced metabolic stability and intestinal absorption compared to their hydroxylated counterparts, making them promising drug candidates. nih.gov However, the specific metabolic fate of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, is yet to be determined. Research on related compounds indicates that demethylation by gut microbiota can occur, which would significantly alter the compound's bioactivity. mdpi.com

Comparative Isomer Analysis: The biological activity of flavonoids is highly dependent on the substitution pattern of hydroxyl and methoxy (B1213986) groups. nih.gov An emerging and critical area of research is the direct comparative analysis of this compound against its structural isomers. For example, 3',4',7-trimethoxyflavone has been shown to potently reverse multidrug resistance in cancer cells, a property that should be investigated for the 3,7,3'- isomer. nih.gov Such studies are essential to determine whether the 3,7,3'-methoxylation pattern confers unique therapeutic advantages.

Neuroprotection Potential: The neuroprotective effects of flavonoids are a major area of investigation. Research on a structurally similar compound, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, has demonstrated its ability to protect neurons from amyloid-beta-induced toxicity. nih.gov Given this precedent, a focused investigation into the neuroprotective potential of this compound in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease represents a promising future direction. biosynth.comnih.gov

Key Research Area Unaddressed Questions Potential Impact
Molecular Pharmacology What are the specific protein kinases, receptors, or enzymes that this compound directly binds to and modulates?Elucidation of the precise mechanism of action, enabling target-based drug design.
Pharmacokinetics What is the oral bioavailability and metabolic stability of this compound? What are its major metabolites in vivo?Determines its suitability as an oral therapeutic agent and informs potential drug-drug interactions. nih.govnih.gov
Comparative Efficacy How does its anticancer, anti-inflammatory, or neuroprotective activity compare quantitatively to other trimethoxyflavone isomers?Defines its unique therapeutic niche and justifies its selection for further development over other flavonoids. nih.govnih.gov
Translational Neurology Can this compound cross the blood-brain barrier and exert protective effects in models of neurodegeneration?Opens new avenues for developing treatments for central nervous system disorders. nih.govnih.gov

Development of Advanced Preclinical Models for Comprehensive Evaluation

To accurately predict the human response to this compound and accelerate its translational development, research must move beyond traditional two-dimensional (2D) cell cultures and standard animal models. The adoption of more sophisticated and human-relevant preclinical systems is imperative. nih.gov

Future preclinical evaluation should incorporate:

Three-Dimensional (3D) Organoid Systems: Patient-derived organoids, such as intestinal, liver, or even brain organoids, offer a significant advantage over 2D cell lines by recapitulating the complex architecture and cellular heterogeneity of human organs. cincinnatichildrens.orgmdpi.com Using these models would allow for more accurate testing of the compound's efficacy and metabolism in a human-like physiological context. nih.govnih.gov For instance, liver organoids could provide critical insights into its hepatic metabolism and potential hepatotoxicity, while intestinal organoids could clarify its absorption and gut microbiota-mediated biotransformation. cincinnatichildrens.orgnih.gov

Transgenic Animal Models: The use of transgenic animals that express human targets or are engineered to model specific human diseases can provide crucial data on efficacy and mechanism of action. criver.comumich.edu For example, to evaluate the neuroprotective potential of this compound, transgenic mouse models of Alzheimer's disease could be employed. nih.govgoogle.com These models allow for the assessment of a compound's effects on disease-specific pathologies in a complex in vivo system. nih.gov

Computational and In Silico Modeling: Advanced computational tools, including molecular docking and quantitative structure-activity relationship (3D-QSAR) modeling, are vital for modern drug development. dicames.online These in silico methods can predict the binding affinity of this compound and its synthesized derivatives to specific protein targets, helping to prioritize compounds for synthesis and biological testing. researchgate.netchemfaces.comresearchgate.net This approach accelerates the lead optimization process and reduces reliance on extensive initial screening.

Model Type Application for this compound Key Advantage
3D Organoids Testing efficacy in patient-derived cancer organoids; studying metabolism in liver organoids; evaluating effects on intestinal barrier function. cincinnatichildrens.orgnih.govMore closely mimics human tissue architecture and function compared to 2D cultures, improving translational relevance. mdpi.comnih.gov
Transgenic Models Evaluating neuroprotective effects in Alzheimer's disease mouse models; assessing anticancer activity in xenograft models with human tumors. nih.govcriver.comAllows for in vivo testing against specific human genetic targets or disease pathologies. umich.edunih.gov
Computational Models Predicting binding sites on target proteins; guiding the design of more potent derivatives; assessing pharmacokinetic properties (ADME). dicames.onlineresearchgate.netAccelerates the drug discovery pipeline by prioritizing candidates and refining molecular design before synthesis. chemfaces.com

Potential as a Lead Compound in Pharmaceutical Research and Development

With its stable methoxylated structure and diverse biological activities, this compound serves as an attractive scaffold for the development of novel therapeutics. biosynth.com The process of converting a natural product into a viable drug candidate involves lead optimization through medicinal chemistry and detailed structure-activity relationship (SAR) studies.

Key aspects of its potential as a lead compound include:

Favorable Physicochemical Properties: Methylation of flavonoids generally increases their metabolic stability and ability to cross cellular membranes compared to their hydroxylated counterparts. nih.govencyclopedia.pub This enhanced "drug-likeness" makes polymethoxylated flavonoids like this compound promising starting points for drug discovery programs. encyclopedia.pub

Scaffold for Chemical Synthesis: The flavone (B191248) core is a versatile template for chemical modification. Research on related trimethoxyflavones has demonstrated that new derivatives and hybrid molecules can be synthesized to enhance specific biological activities. mdpi.comnih.gov For example, creating hybrid compounds by combining the flavone structure with other pharmacophores has led to new agents with potent and broad-spectrum anticancer activity. nih.gov

Structure-Activity Relationship (SAR) Guided Optimization: The therapeutic potential of this compound can be systematically improved through SAR studies. By synthesizing a library of analogs with modifications at various positions on the flavone rings, researchers can identify which structural features are essential for activity. researchgate.netmdpi.com Studies on other flavonoids have shown that adding or altering functional groups can dramatically increase potency and selectivity for a desired target, such as a specific protein kinase or receptor. nih.govmdpi.com This provides a clear path forward for optimizing this compound into a clinical candidate.

Q & A

Basic: How is 3,7,3'-Trimethoxyflavone structurally characterized, and what analytical techniques are essential for its identification?

This compound (C₁₈H₁₆O₇, molecular weight 344.32) is identified via:

  • Nuclear Magnetic Resonance (NMR) : Proton (¹H-NMR) and carbon (¹³C-NMR) spectra resolve methoxy (-OCH₃) and aromatic proton signals. For example, methoxy groups typically appear as singlets at δ 3.8–4.0 ppm in ¹H-NMR .
  • High-Performance Liquid Chromatography (HPLC) : Used with UV-Vis detection (λ ~254–280 nm) to confirm purity and retention times, especially when isolating natural derivatives .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 345.3) .

Basic: What are the natural sources of this compound, and why are these sources significant in pharmacological research?

This flavone is isolated from plants like Calycopteris floribunda and Syzygium aromaticum (clove). These sources are valued for their bioactive secondary metabolites, which exhibit anticancer properties in assays such as brine shrimp lethality (LC₅₀ values) and cytotoxicity against colon cancer cell lines (e.g., IC₅₀ < 50 μM) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use NIOSH-certified P95 respirators for dust control and chemically resistant gloves (e.g., nitrile) .
  • Ventilation : Work in a fume hood to avoid inhalation of particulate matter .
  • Storage : Store at –20°C in airtight containers to prevent decomposition .

Advanced: What synthetic strategies optimize the yield of this compound, and how are intermediates purified?

A validated method involves:

Methylation : React 5,7-dihydroxyflavone derivatives with dimethyl sulfate (DMS) and K₂CO₃ in acetone under reflux to introduce methoxy groups .

Benzoylation : Use 3,4-dimethoxybenzoic acid with dicyclohexylcarbodiimide (DCC) as a coupling agent .

Purification : Silica gel chromatography (hexane/ethyl acetate gradients) isolates intermediates, achieving >95% purity .

Advanced: How do chromatographic and spectroscopic methods resolve structural ambiguities in methoxylated flavones?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization with trimethylsilyl (TMS) groups enhances volatility, enabling precise quantification of low-abundance isomers .
  • 2D-NMR (COSY, HSQC) : Distinguishes between 3,7,3'-trimethoxy and 5,7,4'-trimethoxy isomers by correlating adjacent protons and carbons .

Advanced: What mechanisms underlie the anticancer activity of this compound, and how do assay conditions influence reproducibility?

In colon cancer models (e.g., HCT-116 cells), this flavone induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Variability in IC₅₀ values arises from:

  • Cell Line Specificity : Differential expression of drug transporters (e.g., P-gp) .
  • Assay Duration : Longer exposure (72 hr) enhances cytotoxicity compared to 24 hr .

Advanced: How does the substitution pattern (methoxy vs. hydroxyl groups) affect the stability and bioactivity of this compound?

Methoxylation at C-3,7,3' enhances metabolic stability by reducing Phase II glucuronidation compared to hydroxylated analogs. However, hydroxylated derivatives (e.g., 5,4'-dihydroxy-3,7,3'-trimethoxyflavone) show higher antioxidant activity due to radical scavenging .

Advanced: How can researchers reconcile contradictory data on the anti-inflammatory effects of this compound analogs?

Discrepancies arise from:

  • Model Systems : In vitro (RAW 264.7 macrophages) vs. in vivo (murine colitis models) .
  • Dosage : Low doses (1–10 μM) may suppress NF-κB, while higher doses (>50 μM) induce cytotoxicity .
  • Structural Analog Comparison : Use 5,6-dihydroxy-3,7,3',4'-tetramethoxyflavone as a positive control to validate assay conditions .

Advanced: What strategies ensure long-term stability of this compound in experimental formulations?

  • Lyophilization : Freeze-dry in amber vials under nitrogen to prevent oxidation .
  • Solvent Selection : Dissolve in DMSO (stock solutions at –80°C) to avoid hydrolysis in aqueous buffers .

Advanced: How can multiomics approaches elucidate the systemic effects of this compound in complex biological systems?

Integrate:

  • Metabolomics : LC-MS profiles to track flavone metabolites (e.g., methylated or glucuronidated forms) .
  • Transcriptomics : RNA-seq to identify downstream targets (e.g., apoptosis-related genes like BAX and BCL-2) .

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